Cas no 825-55-8 (2-Phenylthiophene)

2-Phenylthiophene structure
2-Phenylthiophene structure
Product Name:2-Phenylthiophene
Numero CAS:825-55-8
MF:C10H8S
MW:160.235521316528
MDL:MFCD00130080
CID:727958
PubChem ID:69999
Update Time:2024-10-27

2-Phenylthiophene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenylthiophene
    • 5-PHENYLTHIOPHENE
    • Thiophene, 2-phenyl-
    • 2-phenyl-thiophene
    • Thiophene, phenyl-
    • Phenylthiophene
    • Thiophene, 2-phenyl
    • 2-phenylthiofuran
    • 2-phenyithiophene
    • 2- phenylthiophene
    • 4'-Chlorophenylacetylene
    • ChemDiv3_011280
    • BIDD:GT0784
    • PJRGDKFLFAYRBV-UHFFFAOYSA-
    • 2,2' :5'-2''-Terthiophene
    • HMS1505A16
    • BBL103864
    • STL557674
    • VT20146
    • MCULE-
    • 2-Phenylthiophene (ACI)
    • DS-4996
    • DB-056629
    • Z57040506
    • 2-Phenylthiophene, 95%
    • 56842-14-9
    • EN300-17804
    • 34565-50-9
    • 825-55-8
    • MFCD00130080
    • InChI=1/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
    • SY009364
    • CS-M2658
    • GEO-02140
    • OSM-S-468
    • DTXSID00876227
    • P1397
    • AKOS001111530
    • SCHEMBL31124
    • IDI1_028838
    • W-200510
    • MDL: MFCD00130080
    • Inchi: 1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
    • Chiave InChI: PJRGDKFLFAYRBV-UHFFFAOYSA-N
    • Sorrisi: S1C(C2C=CC=CC=2)=CC=C1

Proprietà calcolate

  • Massa esatta: 160.03500
  • Massa monoisotopica: 160.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.7
  • Superficie polare topologica: 28.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.0645 (rough estimate)
  • Punto di fusione: 34-36 °C (lit.)
  • Punto di ebollizione: 256 °C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:228,2°F
    Gradi Celsius:109°C
  • Indice di rifrazione: 1.6500 (estimate)
  • PSA: 28.24000
  • LogP: 3.41510
  • Solubilità: Non determinato
  • Sensibilità: Sensibile all'aria

2-Phenylthiophene Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302;H312;H332
  • Dichiarazione di avvertimento: P301+P312;P302+P352;P304+P340;P280
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 20/21/22
  • Istruzioni di sicurezza: S36/37
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R20/21/22

2-Phenylthiophene Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Phenylthiophene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
AstaTech
65572-5/G
2-PHENYLTHIOPHENE
825-55-8 97%
5/G
$80 2022-06-01
AstaTech
65572-25/G
2-PHENYLTHIOPHENE
825-55-8 97%
25/G
$240 2022-06-01
AstaTech
65572-100/G
2-PHENYLTHIOPHENE
825-55-8 97%
100/G
$599 2022-06-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P123203-5g
2-Phenylthiophene
825-55-8 >95.0%(GC)
5g
¥161.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P123203-25g
2-Phenylthiophene
825-55-8 >95.0%(GC)
25g
¥539.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P123203-1g
2-Phenylthiophene
825-55-8 >95.0%(GC)
1g
¥39.90 2023-09-01
Alichem
A169004135-100g
2-Phenylthiophene
825-55-8 95%
100g
$358.44 2023-09-01
Chemenu
CM199629-25g
2-Phenylthiophene
825-55-8 95%
25g
$122 2021-08-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
520578-5G
2-Phenylthiophene
825-55-8 95%
5G
1013.86 2021-05-17
Matrix Scientific
099980-1g
2-Phenylthiophene, 95+%
825-55-8 95+%
1g
$68.00 2023-09-05

2-Phenylthiophene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Riferimento
Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalyst
Feuerstein, Marie; et al, Journal of Organometallic Chemistry, 2003, 687(2), 327-336

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  24 h, 80 °C
Riferimento
PdNP@Cyclodextrin on Cu/Al LDH-containing nanocomposites: Cage effect, crystallite size tuning and composite topology towards cross-couplings
Neves, Vinicius A.; et al, Applied Clay Science, 2022, 230,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  480 min, 85 °C
Riferimento
Dual Effect of Halides in the Stille Reaction: In Situ Halide Metathesis and Catalyst Stabilization
Verbeeck, Stefan; et al, Chemistry - A European Journal, 2010, 16(43), 12831-12837

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Palladium, [N,N′-bis[3-(triethoxysilyl)propyl][2,2′-bipyridine]-4,4′-dimethanami… (MCM-41-anchored) Solvents: Tetrahydrofuran ;  15 h, reflux
Riferimento
Anchored palladium bipyridyl complex in nanosized MCM-41: A recyclable and efficient catalyst for the Kumada-Corriu reaction
Tsai, Fu-Yu; et al, Tetrahedron, 2007, 63(20), 4304-4309

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: 2093415-82-6 Solvents: Tetrahydrofuran ;  16 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Three Different Reactions, One Catalyst: A Cu(I) PNP Pincer Complex as Catalyst for C-C and C-N Cross-Couplings
Mastalir, Matthias ; et al, Organic Letters, 2017, 19(8), 2178-2181

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 24 °C
1.2 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ;  5 min, 24 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Flash Generation of a Highly Reactive Pd Catalyst for Suzuki-Miyaura Coupling by Using a Flow Microreactor
Nagaki, Aiichiro; et al, Chemistry - A European Journal, 2012, 18(38), 11871-11875

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium bromide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  21 h, 135 - 140 °C
Riferimento
TBAB-promoted ligand-free copper-catalyzed cross-coupling reactions of aryl halides with arylboronic acids
Li, Jin-Heng; et al, Synthesis, 2007, (7), 984-988

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 9,9′-(1,2-Ethanediyldiimino)bis[1H-phenalen-1-one] ;  12 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Accessing Heterobiaryls through Transition-Metal-Free C-H Functionalization
Banik, Ananya; et al, Journal of Organic Chemistry, 2018, 83(6), 3236-3244

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,2′-(1E)-1,2-Diazenediylbis[2,4-dimethylpentanenitrile] Solvents: Benzene ;  3 h, 110 °C
Riferimento
AMVN-initiated expedient synthesis of biaryls by the coupling reaction of unactivated arenes and heteroarenes with aryl iodides
Bhakuni, Bhagat Singh; et al, New Journal of Chemistry, 2014, 38(2), 827-836

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Graphene (oxide; phenalenyl-grafted) ;  12 h, 130 °C
Riferimento
Graphene oxide-phenalenyl composite: transition metal-free recyclable and catalytic C-H functionalization
Singh, Bhagat; et al, Chemical Communications (Cambridge, 2018, 54(94), 13220-13223

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Ruthenium (sulfur modified, Au supported) Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  10 h, 100 °C
Riferimento
Ligand-free Suzuki-Miyaura coupling using ruthenium(0) nanoparticles and a continuously irradiating microwave system
Akiyama, Toshiki; et al, Green Chemistry, 2017, 19(14), 3357-3369

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  5 h, 90 °C
Riferimento
Palladium Nanoparticles Immobilized on an Aminopropyl-functionalized Silica-Magnetite Composite as a Recyclable Catalyst for Suzuki-Miyaura Reactions
Lati, Monireh Pourghasemi; et al, ChemistrySelect, 2018, 3(27), 7970-7975

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Agarose Solvents: Water ;  1 h, 80 °C
Riferimento
Agarose hydrogel as an effective bioorganic ligand and support for the stabilization of palladium nanoparticles. Application as a recyclable catalyst for Suzuki-Miyaura reaction in aqueous media
Firouzabadi, Habib; et al, RSC Advances, 2011, 1(6), 1013-1019

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.2 Reagents: Zinc chloride ;  2 h, rt
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 55 °C
Riferimento
Synthesis of 2,5-Disubstituted Thienosultines and Their Thermal Reactions with Dienophiles and Nucleophiles
Liu, Wen-Dar; et al, Journal of Organic Chemistry, 2002, 67(26), 9267-9275

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide
Riferimento
Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene
Ohta, Akihiro; et al, Heterocycles, 1990, 31(11), 1951-8

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate ,  9-(2′,6′-Dimethoxy[1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  24 h, 25 °C
Riferimento
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions
Lamola, Jairus L.; et al, RSC Advances, 2021, 11(43), 26883-26891

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium ,  1,4-Benzenedicarbonyl dichloride, polymer with 1,4-benzenedicarboxamide Solvents: Water ;  1 h, 60 °C
Riferimento
Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in Water
So, Jae Il ; et al, ACS Applied Polymer Materials, 2020, 2(8), 3122-3134

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ;  1 h, 60 °C
Riferimento
Enhanced heterogeneously catalyzed Suzuki-Miyaura reaction over SiliaCat Pd(0)
Pandarus, Valerica; et al, Tetrahedron Letters, 2013, 54(35), 4712-4716

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Manganese dibromide
1.3 Solvents: N-Methyl-2-pyrrolidone
1.4 Reagents: Potassium fluoride Solvents: Water
Riferimento
Copper- and Manganese-Catalyzed Cross-Coupling of Organostannanes with Organic Iodides in the Presence of Sodium Chloride
Kang, Suk-Ku; et al, Journal of Organic Chemistry, 1997, 62(13), 4208-4209

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 85 °C
Riferimento
General facile synthesis of 2,5-diarylheteropentalenes
Vachal, Petr; et al, Tetrahedron Letters, 2004, 45(38), 7157-7161

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  2 h, 120 °C
Riferimento
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; et al, Tetrahedron, 2012, 68(30), 6010-6017

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  20 min, 25 °C
Riferimento
Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction
Chen, Ming-Tsz; et al, Dalton Transactions, 2017, 46(47), 16394-16398

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: Nickel(1+), chloro[N,N′-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl-κN3]bis[P,P-b… Solvents: Tetrahydrofuran ;  rt; 6 h, 60 °C
Riferimento
A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada-Corriu and Negishi cross-coupling reactions
Mastalir, Mathias; et al, Monatshefte fuer Chemie, 2017, 148(1), 105-109

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide ,  Di-μ-chlorobis[5-chloro-2-[(4-chlorophenyl)(hydroxyimino-κN)methyl]phenyl-κC]dip… Solvents: Water ;  10 min, 120 °C
Riferimento
Solvent-less and fluoride-free Hiyama reaction of arylsiloxanes with aryl bromides and chlorides promoted by sodium hydroxide: a useful protocol for palladium recycling and product isolation
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2006, 348, 945-952

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: (SP-4-2)-Chloro[2-(9-phenyl-1,10-phenanthrolin-2-yl-κN1,κN10)phenyl-κC]palladium Solvents: (±)-Propylene glycol ,  Dichloromethane ;  12 h, 100 °C
Riferimento
The Hiyama Cross-Coupling Reaction at Parts Per Million Levels of Pd: In Situ Formation of Highly Active Spirosilicates in Glycol Solvents
Ichii, Shun; et al, Chemistry - An Asian Journal, 2019, 14(21), 3850-3854

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [1-(diphenylphosphino-κP)-N-[(diphenylphosphino-κP)methyl]methana… (ArgoGel bound) Solvents: Water
Riferimento
An Amphiphilic Resin-Supported Palladium Catalyst for High-Throughput Cross-Coupling in Water
Uozumi, Yasuhiro; et al, Organic Letters, 2002, 4(17), 2997-3000

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: m-Xylene ;  12 h, 130 °C
Riferimento
A General Catalyst for the β-Selective C-H Bond Arylation of Thiophenes with Iodoarenes
Ueda, Kirika; et al, Angewandte Chemie, 2010, 49(47), 8946-8949

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.3 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  45 min, 100 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
Application of the Negishi reaction in the synthesis of thiophene-based lignans analogues with leishmanicidal effects
Amaral, Monica F. Z. J.; et al, Journal of the Brazilian Chemical Society, 2014, 25(10), 1907-1913

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Magnesium bromide Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 2 h, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  18 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
Deprotonation of thiophenes using lithium magnesates
Bayh, Omar; et al, Tetrahedron, 2005, 61(20), 4779-4784

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [1-(diphenylphosphino-κP)-N-[(diphenylphosphino-κP)methyl]methana… (ArgoGel bound) Solvents: Water
Riferimento
An Amphiphilic Resin-Supported Palladium Catalyst for High-Throughput Cross-Coupling in Water
Uozumi, Yasuhiro; et al, Organic Letters, 2002, 4(17), 2997-3000

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Chitosan, N-(aminothioxomethyl) Solvents: Water ;  14 h, 80 °C
Riferimento
Palladium nanoparticles embedded on thiourea-modified chitosan: a green and sustainable heterogeneous catalyst for the Suzuki reaction in water
Affrose, Abdullah; et al, RSC Advances, 2015, 5(35), 27533-27539

2-Phenylthiophene Raw materials

2-Phenylthiophene Preparation Products

2-Phenylthiophene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:825-55-8)2-Phenylthiophene
Numero d'ordine:A840371
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:49
Prezzo ($):212.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:825-55-8)2-PHENYLTHIOPHENE
Numero d'ordine:sfd1093
Stato delle scorte:in Stock
Quantità:200KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:825-55-8)2-Phenylthiophene
A840371
Purezza:99%
Quantità:100g
Prezzo ($):212.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:825-55-8)2-PHENYLTHIOPHENE
sfd1093
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
Email